4-(phenylamino)phthalazin-1(2H)-one
Description
Significance of the Phthalazin-1(2H)-one Scaffold as a Privileged Structure in Drug Discovery
The phthalazin-1(2H)-one core is widely recognized as a "privileged structure" in the field of drug discovery. researchgate.netresearchgate.netmdpi.comnih.gov This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. researchgate.netnih.gov The versatility of the phthalazinone scaffold stems from its unique structural and electronic properties, which allow for diverse chemical modifications and interactions with various biological receptors. researchgate.net This inherent adaptability makes it an attractive starting point for the design and synthesis of new drug candidates. nih.govpharmainfo.in
The value of the phthalazinone nucleus is underscored by its presence in a number of commercially successful therapeutic agents. pharmainfo.in A prime example is Olaparib (B1684210), a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of several types of cancer, including ovarian, breast, prostate, and pancreatic cancer. researchgate.net The success of such drugs has further solidified the status of the phthalazinone scaffold as a key building block in the development of new medicines. researchgate.netmdpi.com
Historical Context and Evolution of Phthalazinone Derivatives in Pharmaceutical Research
The exploration of phthalazine (B143731) derivatives in medicinal chemistry has a rich history. Early investigations into nitrogen-containing heterocyclic compounds revealed the significant pharmacological potential of structures incorporating a hydrazine (B178648) group. osf.ioresearchgate.net Phthalazinones, as a subset of these compounds, quickly garnered attention.
The development of PARP inhibitors provides a clear illustration of the evolution of phthalazinone-based research. The initial identification of phthalazinones as lead compounds for PARP inhibition occurred in 1992. researchgate.net Over the subsequent years, medicinal chemistry efforts focused on refining these initial hits, leading to the development of cell-active PARP inhibitors by 2005, compounds with improved metabolic stability in 2006, and ultimately, potent inhibitors with significant single-agent cytotoxicity against specific cancer cells by 2008. researchgate.net This progression highlights the systematic approach taken by researchers to optimize the therapeutic properties of the phthalazinone scaffold.
Overview of Diverse Pharmacological Activities Associated with Phthalazinone Compounds as a Chemical Class
The phthalazin-1(2H)-one scaffold is a versatile pharmacophore, with its derivatives demonstrating a wide spectrum of biological activities. researchgate.netresearchgate.netnih.govresearchgate.netosf.io This broad pharmacological profile is a key reason for the sustained interest in this class of compounds within the medicinal chemistry community. nih.govosf.ioresearchgate.net
The reported activities of phthalazinone derivatives are extensive and include:
Anticancer: This is one of the most well-documented activities, with phthalazinones acting as inhibitors of various targets such as PARP, vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), Aurora kinases, and proteasomes. researchgate.netnih.govontosight.ai
Anti-inflammatory and Analgesic: Numerous studies have demonstrated the potential of phthalazinone derivatives to alleviate inflammation and pain. researchgate.netnih.govosf.io
Antimicrobial and Antifungal: The phthalazinone nucleus has been incorporated into molecules showing activity against various bacteria and fungi. nih.govosf.ioresearchgate.net
Antihypertensive and Vasorelaxant: Certain phthalazinone derivatives have shown potential in managing high blood pressure and promoting the relaxation of blood vessels. nih.govpharmainfo.in
Antidiabetic: Some compounds based on this scaffold have been investigated for their potential to manage diabetes. researchgate.netnih.govresearchgate.net
Antidepressant and Anticonvulsant: The phthalazinone structure has also been explored for its potential in treating depression and seizures. nih.govpharmainfo.in
Antihistaminic and Antiasthmatic: Research has indicated the potential for phthalazinone derivatives in managing allergic conditions and asthma. researchgate.netnih.gov
Antithrombotic: Some derivatives have shown promise as agents that can prevent the formation of blood clots. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-anilino-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-12-9-5-4-8-11(12)13(16-17-14)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNZDKXOJFCXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Phenylamino Phthalazin 1 2h One and Its Analogues
General Synthetic Strategies for the Phthalazin-1(2H)-one Core Structure
The construction of the fundamental phthalazin-1(2H)-one ring system is a well-established area of organic synthesis, with several reliable methods available.
Cyclocondensation and Ring Closure Reactions in Phthalazinone Formation
The most prevalent and versatile approach to the phthalazin-1(2H)-one core involves the cyclocondensation of a suitable precursor with hydrazine (B178648) or its derivatives. nih.govresearchgate.netlongdom.org This method typically utilizes o-acylbenzoic acids or their synthetic equivalents. For instance, the reaction of an o-aroylbenzoic acid with hydrazine hydrate (B1144303) under reflux conditions directly yields the corresponding 4-substituted phthalazin-1(2H)-one. ekb.eg
Another common strategy involves the ring closure of phthalides. The reaction of a phthalide (B148349) with hydrazine hydrate can lead to the formation of the phthalazinone ring. nih.gov Similarly, phthalic anhydrides serve as starting materials, reacting with hydrazines to form the desired heterocyclic system. longdom.org Multicomponent reactions have also emerged as an efficient and environmentally friendly alternative, often involving a [3+2+1] three-component strategy. nih.govresearchgate.net
The choice of solvent and reaction conditions can significantly influence the outcome. For example, the reaction of 3,2-benzoxazin-4-one with hydrazine hydrate in boiling pyridine (B92270) yields the expected phthalazinone derivative, whereas conducting the same reaction in ethanol (B145695) can lead to the formation of a bis-phthalazinone. bu.edu.eg
| Starting Material | Reagent | Product Type | Reference(s) |
| o-Aroylbenzoic acid | Hydrazine hydrate | 4-Aryl-phthalazin-1(2H)-one | ekb.eg |
| Phthalic anhydride | Hydrazine hydrate | Phthalazin-1,4-dione | longdom.org |
| Phthalide | Hydrazine hydrate | Phthalazin-1(2H)-one | nih.gov |
| 3,2-Benzoxazin-4-one | Hydrazine hydrate | Phthalazin-1(2H)-one derivative | bu.edu.eg |
Halogenation of the Phthalazinone Nucleus and Subsequent Functionalization
Halogenation of the pre-formed phthalazinone ring provides a key intermediate for further diversification. The introduction of a halogen, typically at the 4-position, transforms the otherwise unreactive carbon into a versatile handle for nucleophilic substitution and cross-coupling reactions.
A common method for this transformation is the treatment of a phthalazin-1(2H)-one with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield the corresponding 4-chlorophthalazine. nih.gov Alternatively, direct bromination at the 4-position can be achieved using reagents like bromine in an acetate (B1210297) buffer. researchgate.netbeilstein-journals.org These halogenated phthalazinones are crucial for introducing a wide array of functional groups. For example, 1-chloro-4-methylphthalazine (B15039) can be reacted with various nucleophiles to prepare derivatives such as 1-(phenylthio)- and 1-(hydroxycarbonylmethylthio)-4-methylphthalazines. aun.edu.egaun.edu.eg
Targeted Derivatization and Scaffold Modification of 4-(Phenylamino)phthalazin-1(2H)-one and Related Analogues
Once the core phthalazinone structure is established, further modifications can be made to fine-tune its properties. These derivatizations are often focused on the nitrogen atom at the 2-position and the substituent at the 4-position.
N-Alkylation and N-Substitution Approaches on the Phthalazinone Ring
The nitrogen atom at the 2-position of the phthalazinone ring is a common site for derivatization. N-alkylation can be readily achieved by treating the phthalazinone with an alkyl halide in the presence of a base, such as potassium carbonate in acetone. jpsbr.orgnih.gov This approach has been used to introduce a variety of alkyl and functionalized alkyl groups. For instance, reaction with ethyl chloroacetate (B1199739) yields the corresponding ester, which can be further converted to a hydrazide. ekb.egekb.eg
The lactam-lactim tautomerism of the phthalazinone system can influence the site of alkylation. bu.edu.eg However, under many conditions, N-alkylation is the predominant pathway. nih.gov This allows for the synthesis of a diverse library of N-substituted phthalazinone derivatives. longdom.orgresearchgate.net
| Phthalazinone Derivative | Alkylating/Acylating Agent | Product Type | Reference(s) |
| 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one | Ethyl chloroacetate | N-substituted ester | ekb.eg |
| 4-(2,4-dimethyl-phenyl)-1(2H)-phthalazinone | Ethyl bromoacetate | N-substituted ester | ekb.eg |
| 4-Bromophthalazin-1(2H)-one | Methyl iodide | N-methyl-4-bromophthalazinone | nih.gov |
| 4-Methyl-1(2H)-phthalazinone | Benzyl halide | N-benzyl-4-methylphthalazinone | aun.edu.eg |
Modifications at the 4-Position of the Phthalazinone Ring and Peripheral Substitutions
The 4-position of the phthalazinone ring is a critical site for introducing diversity and modulating biological activity. nih.gov As mentioned previously, halogenated phthalazinones are key intermediates for these modifications. Nucleophilic substitution of a 4-chlorophthalazine allows for the introduction of various groups, including amino, alkoxy, and thioether moieties. aun.edu.egjpsbr.org For example, 1-chloro-4-methylphthalazine can be reacted with hydrazine hydrate to produce 1-hydrazino-4-methylphthalazine. aun.edu.egaun.edu.eg
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for modifying the 4-position. researchgate.netbeilstein-journals.org This allows for the coupling of a wide range of amines with 4-bromophthalazinones to generate 4-aminophthalazinone derivatives. beilstein-journals.org Similarly, Suzuki coupling reactions can be employed to introduce aryl or heteroaryl groups at this position. longdom.org
Peripheral substitutions on the phenyl ring of the 4-(phenylamino) moiety or on the benzo part of the phthalazinone core can also be achieved through standard aromatic substitution reactions, though this is often accomplished by using appropriately substituted starting materials in the initial cyclocondensation step. researchgate.net
Molecular Hybridization Strategies Incorporating the Phthalazinone Moiety
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to the phthalazinone scaffold. nih.govnih.gov This approach aims to create new chemical entities with improved or multi-target activity.
One common strategy involves linking the phthalazinone core to another heterocyclic system. For example, phthalazinone-dithiocarbamate hybrids have been synthesized by reacting aminoalkyl phthalazinone derivatives with carbon disulfide and various bromides. mdpi.com Another approach involves the synthesis of hybrid molecules composed of phthalazinone and other biologically active moieties like piperazine (B1678402). nih.govnih.gov These hybridization strategies often involve multi-step synthetic sequences, utilizing the derivatization techniques described in the previous sections to connect the different molecular fragments. nih.gov
Advanced Synthetic Techniques and Methodological Innovations
The synthesis of this compound and its analogues has benefited significantly from modern synthetic methodologies. These advanced techniques offer improved efficiency, selectivity, and the ability to introduce a wide range of functional groups, which is crucial for developing new derivatives with specific properties.
Palladium-Catalyzed Coupling Reactions for Phthalazinone Functionalization
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the functionalization of the phthalazinone core. These reactions often proceed via the direct activation of carbon-hydrogen (C-H) bonds, a strategy that enhances atom economy and reduces the need for pre-functionalized starting materials. nih.gov The nitrogen and oxygen atoms within the phthalazinone structure can act as directing groups, facilitating the selective activation of specific C-H bonds by the palladium catalyst. nih.gov This chelation-assisted strategy allows for precise modifications of the phthalazinone scaffold. nih.gov
A prominent example of this methodology is the Buchwald-Hartwig amination, which has been successfully employed in the synthesis of amino- and polyaminophthalazinones from 4-bromophthalazinones. researchgate.net This reaction is highly versatile, allowing for the coupling of various alkyl and aryl amines to the phthalazinone core. researchgate.net Beyond C-N bond formation, palladium catalysis also enables the formation of carbon-carbon, carbon-oxygen, and carbon-sulfur bonds, opening up a vast chemical space for the derivatization of phthalazinones. researchgate.net
The general mechanism for ligand-directed C-H activation by a palladium(II) catalyst involves the formation of a cyclopalladated intermediate. nih.gov This intermediate can then undergo reductive elimination to form the desired bond and regenerate the active catalyst. nih.gov Various palladium sources, such as palladium(II) acetate (Pd(OAc)2), are commonly used in these transformations. researchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions for Phthalazinone Functionalization
| Reaction Type | Substrate | Coupling Partner | Palladium Catalyst | Product |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 4-Bromophthalazinone | Alkyl/Aryl Amines | Not Specified | Amino- and Polyaminophthalazinones researchgate.net |
| C-H Sulfonylation | Phthalazine-1,4-dione | Arylsulfonyl Chlorides | Pd(OAc)2 | Ortho-sulfonylated Phthalazinediones researchgate.net |
| Intramolecular C-H/C-H Cross-Coupling | N'-methylenebenzohydrazides | - | Palladium(II) | Phthalazinones elsevierpure.com |
| Intramolecular C-N Coupling | 2-Phenylacetanilides | - | Pd(OAc)2 | Carbazoles nih.gov |
Green Chemistry Approaches in Phthalazinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phthalazinone derivatives to minimize the environmental impact of chemical processes. nih.gov These approaches focus on the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the design of highly efficient one-pot multicomponent reactions. nih.gov
Multicomponent reactions (MCRs) are particularly noteworthy in the context of green phthalazinone synthesis. nih.gov By combining three or more reactants in a single step to form the final product, MCRs enhance synthetic efficiency and reduce waste generation. researchgate.netnih.gov These reactions often align with the principles of atom economy and can be performed under milder conditions than traditional multi-step syntheses. nih.gov
The choice of solvent is another critical aspect of green chemistry. The use of hazardous solvents like carbon tetrachloride is being replaced by safer alternatives such as acetic acid and methanol. youtube.com In some cases, reactions can be conducted in aqueous media or even under solvent-free conditions, further reducing their environmental footprint. The development of catalytic systems that operate efficiently in these green solvents is an active area of research.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Phthalazinones
| Feature | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions researchgate.netnih.gov |
| Solvents | Often uses hazardous solvents (e.g., carbon tetrachloride) youtube.com | Prefers safer solvents (e.g., water, ethanol, acetic acid) or solvent-free conditions youtube.com |
| Efficiency | Lower atom economy, more waste | Higher atom economy, less waste nih.gov |
| Energy Input | Often requires harsh reaction conditions (e.g., high temperatures) | Aims for milder reaction conditions researchgate.net |
Biological Activity Profiling and Mechanistic Investigations of 4 Phenylamino Phthalazin 1 2h One Derivatives
Poly(ADP-Ribose) Polymerase (PARP) Inhibition
Derivatives of 4-(phenylamino)phthalazin-1(2H)-one have emerged as a significant class of inhibitors targeting Poly(ADP-Ribose) Polymerase (PARP), a family of enzymes crucial for cellular processes, particularly DNA repair. researchgate.netnih.gov The core structure of 4-benzyl-2H-phthalazin-1-one has been identified as a key scaffold for potent PARP-1 inhibition. researchgate.net This has led to the development of numerous derivatives with high inhibitory potency against both PARP-1 and PARP-2. nih.gov
PARP inhibitors represent a targeted cancer therapy approach, especially effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. nih.govescholarship.org The fundamental principle behind their efficacy is the concept of synthetic lethality, where the inhibition of PARP in a cell that already has a compromised DNA repair pathway leads to cell death. escholarship.org
Elucidation of PARP1 Enzyme Inhibition Mechanisms and DNA Repair Pathway Disruption
The activation of PARP1 is an immediate cellular response to DNA damage. nih.gov PARP1 binds to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. nih.govnih.gov This process, known as PARylation, facilitates the recruitment of other DNA repair proteins to the site of damage. nih.gov
Phthalazinone-based PARP inhibitors function by competitively binding to the NAD+ binding site of the PARP1 enzyme. nih.gov This not only blocks the catalytic activity of PARP1 but also leads to a phenomenon known as "PARP trapping." nih.gov The inhibitor-bound PARP1 remains trapped on the DNA, creating a cytotoxic lesion that can stall replication forks and lead to the formation of double-strand breaks (DSBs). nih.gov In cells with deficient homologous recombination repair (HRR) pathways, these DSBs cannot be efficiently repaired, ultimately triggering cell death. escholarship.org
The potency of PARP inhibitors is significantly influenced by their dissociation rate from the PARP1-HPF1 complex. nih.gov Slower dissociation rates correlate with higher cellular potency, suggesting that the stability of the inhibitor-enzyme complex is a critical determinant of its biological activity. nih.gov
Antiproliferative Effects in DNA Damage Response Deficient Cancer Cell Lines
The therapeutic strategy of using PARP inhibitors is particularly effective in cancer cells with pre-existing defects in the DNA damage response (DDR), most notably mutations in the BRCA1 and BRCA2 genes. nih.govnih.gov These genes are essential components of the homologous recombination repair (HRR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks. escholarship.org
In HRR-deficient cancer cells, the inhibition of PARP-mediated single-strand break repair leads to an accumulation of unrepaired SSBs. escholarship.org During DNA replication, these SSBs are converted into highly toxic double-strand breaks. escholarship.org Since the HRR pathway is non-functional, the cells are unable to repair these DSBs, resulting in genomic instability and ultimately, cell death. escholarship.org This selective killing of cancer cells while sparing normal cells with functional HRR pathways is the essence of synthetic lethality. escholarship.org
For instance, the derivative 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one has demonstrated standalone activity against BRCA1-deficient breast cancer cell lines. nih.gov This highlights the targeted efficacy of these compounds in cancers with specific DNA repair deficiencies.
Strategies and Mechanisms to Overcome Acquired PARP Inhibitor Resistance
Despite the initial success of PARP inhibitors, acquired resistance is a significant clinical challenge. nih.govresearchgate.net Several mechanisms contribute to the development of resistance, including the restoration of homologous recombination repair, stabilization of replication forks, and increased drug efflux. nih.govnih.gov
To overcome this resistance, novel derivatives of this compound are being developed. One such compound, YCH1899, has shown significant antiproliferation activity against cancer cells that have developed resistance to existing PARP inhibitors like olaparib (B1684210) and talazoparib. nih.govresearchgate.net Mechanistic studies revealed that YCH1899 maintains its efficacy in resistant cells where BRCA1/2 function has been restored or in cells with a loss of 53BP1, a factor that can influence the choice of DNA repair pathway. nih.gov
Other strategies to combat resistance involve combination therapies. researchgate.net Preclinical studies suggest that combining PARP inhibitors with anti-angiogenic agents can enhance their efficacy. mdpi.com Anti-angiogenic agents can induce hypoxia, which in turn downregulates HRR genes like BRCA1 and RAD51, thereby re-sensitizing resistant tumors to PARP inhibition. mdpi.com Additionally, combining PARP inhibitors with agents that target other components of the DNA damage response, such as ATR and CHK1 inhibitors, is a promising approach to overcoming resistance. researchgate.netmdpi.com
Kinase Inhibition Profiling and Associated Cellular Phenotypes
Beyond their well-established role as PARP inhibitors, derivatives of this compound have demonstrated inhibitory activity against various protein kinases, which are key regulators of cellular processes such as cell growth, proliferation, and survival. mdpi.com This multi-target capability opens up additional avenues for their therapeutic application in oncology.
Aurora Kinase Inhibition and Induced Cell Cycle Arrest and Senescence
The Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. mdpi.com Overexpression of these kinases is common in many cancers and is associated with genomic instability. Phthalazine (B143731) derivatives have been identified as potent and selective inhibitors of Aurora kinases. mdpi.com
Inhibition of Aurora kinases by these compounds disrupts the normal progression of the cell cycle, often leading to a G2/M phase arrest. nih.gov This mitotic arrest can have several outcomes, including the induction of apoptosis (programmed cell death) or cellular senescence, a state of irreversible growth arrest. nih.govnih.gov For example, treatment of neuroblastoma cells with the Aurora kinase inhibitor alisertib (B1683940) resulted in a prominent G2/M arrest and, in some cases, mitotic catastrophe. nih.gov Similarly, in diffuse-type gastric cancer organoids, Aurora kinase inhibitors induced a senescent phenotype characterized by an increase in cell size and staining for senescence-associated β-galactosidase. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase Inhibition and Antiangiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. nih.govcapes.gov.br Inhibition of VEGFR-2 tyrosine kinase activity is a well-established antiangiogenic strategy in cancer therapy. nih.gov
Several phthalazine derivatives have been reported as potent inhibitors of VEGFR-2. mdpi.comnih.gov These compounds are designed based on the pharmacophoric features of known VEGFR-2 inhibitors, typically consisting of a flat heteroaromatic ring, a central hydrophobic linker, a spacer with hydrogen bonding capabilities, and a terminal hydrophobic moiety. nih.gov By blocking the VEGFR-2 signaling pathway, these derivatives can inhibit endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen. nih.gov
Research has shown that certain phthalazine derivatives exhibit significant inhibitory activity against VEGFR-2, with IC50 values in the sub-micromolar range. nih.gov This antiangiogenic activity, often in addition to other anticancer mechanisms like PARP inhibition, makes these compounds promising candidates for multi-targeted cancer therapy. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. nih.gov Its overexpression or mutation is a common feature in many human tumors, making it a prime target for anticancer therapies. nih.gov Phthalazine derivatives have emerged as a promising class of EGFR inhibitors.
Research has shown that certain phthalazine derivatives exhibit potent inhibitory activity against EGFR kinase, with IC50 values in the nanomolar range. researchgate.netresearchgate.net A quantitative structure-activity relationship (3D-QSAR) study on a series of phthalazine derivatives has provided insights into the structural requirements for effective EGFR inhibition, which can guide the design of novel and more potent anticancer agents. nih.gov The inhibitory activity of these compounds is often compared to established EGFR inhibitors like erlotinib. The binding of these derivatives to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling pathways that promote tumor growth. nih.gov
Src Kinase Inhibition
Src kinase is a non-receptor tyrosine kinase that is a key mediator of various cellular processes, including cell proliferation, differentiation, survival, and adhesion. Its aberrant activation is implicated in the development and progression of many cancers. While direct studies on the Src kinase inhibitory activity of this compound derivatives are not extensively reported, research on structurally similar compounds provides a strong rationale for their potential in this area.
For instance, a series of 4-phenylamino-3-quinolinecarbonitriles, which share the 4-phenylamino core structure, have been identified as potent Src inhibitors. Structure-activity relationship (SAR) studies of these quinoline (B57606) analogs revealed that substitutions on the aniline (B41778) ring and the quinoline core are crucial for optimal activity. nih.gov These findings suggest that the this compound scaffold could serve as a valuable template for the design of novel Src kinase inhibitors. Further investigation into this area is warranted to explore the full therapeutic potential of this class of compounds.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines, playing a significant role in inflammation and apoptosis. semanticscholar.orgnih.gov Inhibition of p38 MAPK is a promising therapeutic strategy for various inflammatory diseases and certain cancers.
Derivatives of phthalazinone have been investigated for their p38 MAPK inhibitory potential. For example, some aminophthalazine derivatives have been noted as p38 MAP kinase inhibitors. semanticscholar.org Furthermore, the anticancer activities of certain oxadiazol-phthalazinones are thought to be linked to their ability to inhibit p38 MAPK. The development of potent and selective p38 MAPK inhibitors from the phthalazinone class could offer new avenues for the treatment of a range of diseases.
Cyclin-Dependent Kinase 1 (CDK1) Inhibition
Cyclin-dependent kinase 1 (CDK1) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. While extensive research on the specific CDK1 inhibitory activity of this compound derivatives is limited, the broader class of phthalazinone-containing compounds has shown promise.
For instance, the incorporation of other heterocyclic moieties known to interact with CDKs, such as oxadiazole, has been explored. A study on new 1,2,4-oxadiazole (B8745197) compounds, which can be considered related to phthalazinone derivatives, demonstrated their ability to inhibit cell growth and CDK1 expression in pancreatic cancer cell lines. These findings suggest that the phthalazinone scaffold could be a valuable component in the design of novel CDK1 inhibitors.
Antimicrobial Activity Studies
In addition to their anticancer potential, this compound derivatives have been evaluated for their ability to combat microbial infections.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. Phthalazinone derivatives have been synthesized and screened for their activity against a range of bacterial pathogens. Studies have shown that some of these compounds exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) varying depending on the specific derivative and bacterial strain. nih.gov The introduction of different substituents onto the phthalazinone core has been a key strategy in optimizing their antibacterial potency. For example, the synthesis of saccharide-grafted phthalazine derivatives has been shown to enhance their biological properties, including antibacterial effects.
Antifungal Activity and Investigation of Synergy with Existing Antifungal Agents
Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. Phthalazinone derivatives have demonstrated notable antifungal properties. researchgate.net
Furthermore, a particularly promising area of research has been the investigation of the synergistic effects of these compounds with established antifungal drugs, such as azoles. Some phthalazinone derivatives have been shown to potentiate the activity of fluconazole (B54011) against Candida albicans, including resistant strains. This synergistic interaction could help to overcome drug resistance and reduce the required doses of conventional antifungal agents, thereby minimizing potential side effects.
Anti-Biofilm Properties of Phthalazinone Derivatives
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, posing a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. The development of compounds that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research.
Phthalazine-quinoline derivatives have been synthesized and evaluated for their anti-biofilm activity against pathogenic microorganisms such as Pseudomonas aeruginosa and Candida albicans. nih.gov Notably, specific derivatives have demonstrated promising inhibitory effects on biofilm formation at micromolar concentrations without affecting cell growth, suggesting a quorum sensing inhibitory mechanism. nih.gov For instance, compounds 12a and 12f from a synthesized series showed significant anti-biofilm activity against P. aeruginosa and C. albicans, respectively. nih.gov
| Compound | Target Organism | IC50 (µM) |
| 12a | Pseudomonas aeruginosa | 30.0 |
| 12f | Candida albicans | 34.5 |
Table 1: Anti-biofilm activity of selected phthalazine-quinoline derivatives. nih.gov
Furthermore, some of these derivatives also exhibited potent antimicrobial activity, indicating their dual role as both biofilm inhibitors and antimicrobial agents. nih.gov The study of phenylamino-substituted 1,4-benzoquinones has also revealed their potential as both bacteriostatic and bactericidal agents with anti-biofilm features. nih.gov
Receptor Interaction Studies
The interaction of this compound derivatives with various receptors is crucial for their pharmacological effects.
Alpha-Adrenoceptor (α1-AR, α2-AR) Affinity and Selectivity Profiling
Derivatives of this compound have been extensively studied for their affinity and selectivity towards α-adrenoceptors. cu.edu.egnih.gov These receptors are key players in the sympathetic nervous system, and their modulation can have significant therapeutic implications, particularly in cardiovascular diseases. cu.edu.eg
Research has focused on synthesizing arylpiperazine derivatives of phenylphthalazin-1(2H)-one, where the two moieties are connected by an alkyl chain. nih.gov The pharmacological evaluation of these compounds has assessed their affinity for both α1- and α2-adrenoceptors. nih.gov Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for high affinity and selectivity. nih.gov For example, novel 4-(4-bromophenyl)phthalazine derivatives linked to an amine or N-substituted piperazine (B1678402) via an alkyl spacer have been designed as promising α-adrenoceptor antagonists. cu.edu.egnih.gov Molecular modeling studies have been employed to rationalize the biological results and predict the interaction between the compounds and the receptor binding pocket. cu.edu.egnih.gov
Serotoninergic Receptor (5HT1A) Interactions
In addition to their effects on adrenoceptors, some this compound derivatives have been investigated for their interactions with serotoninergic receptors, specifically the 5-HT1A receptor. nih.gov The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. nih.gov
Studies on arylpiperazine derivatives of phenylphthalazin-1(2H)-one have also included an evaluation of their affinity for the 5-HT1A receptor. nih.gov The binding affinity of these compounds is influenced by the nature of the substituent on the terminal amine and the length of the alkyl chain connecting it to the phthalazinone core. nih.gov For instance, the introduction of a bulky phthalimido group at the terminal amine is generally well-tolerated and can enhance affinity, with a four-carbon alkyl chain often being optimal. nih.gov
Other Pharmacological Activities of Phthalazinone Derivatives
The versatile scaffold of phthalazinone has led to the discovery of a broad spectrum of other pharmacological activities. osf.ioresearchgate.netosf.ioopenalex.org
Anti-inflammatory and Analgesic Effects
Phthalazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties. osf.ioresearchgate.netosf.io A series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and showed potent in vivo anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the standard drug celecoxib. osf.io Further in vitro studies revealed that these compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. osf.io
The analgesic potential of phthalazine derivatives has also been reported. researchgate.net Studies on newly synthesized phthalazine metal complexes have shown significant analgesic effects in animal models. researchgate.net The mechanism of action is thought to involve the inhibition of inflammatory mediators. jneonatalsurg.com
Antidiabetic Activity
The potential of phthalazinone derivatives in the management of diabetes has been an area of active investigation. osf.ioresearchgate.netosf.io High-throughput screening of chemical libraries identified N-substituted phthalazinone acetamides as potential modulators of glucose uptake. osf.io Subsequent synthesis and structure-activity relationship studies have aimed to optimize their antidiabetic efficacy. osf.io For instance, certain 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives have been reported as potent and orally efficacious TGR5 agonists, leading to significant glucagon-like peptide-1 (GLP-1) secretion and a reduction in blood glucose levels in animal models. nih.gov
Anticonvulsant Activity
Derivatives of the phthalazinone core have been identified as promising candidates for anticonvulsant therapies. sapub.orgresearchgate.net A series of compounds featuring a 4-(4-chlorophenyl)-(2H)-phthalazinone moiety were synthesized and evaluated for their ability to protect against pentylenetetrazole (PTZ)-induced convulsions in a mouse model. sapub.orgresearchgate.net Notably, compound 9b from this series demonstrated the highest anticonvulsant activity. sapub.orgresearchgate.net The investigation into these derivatives was prompted by the recognized potential of nitrogen-containing heterocyclic compounds, like phthalazine, to act as anticonvulsant agents. sapub.orgresearchgate.net The phthalazindione nucleus, a related structure, has also been explored for its anticonvulsant properties, among other potential therapeutic applications. hilarispublisher.com The anticonvulsant effects of these compounds are often compared to standard drugs like phenobarbitone. sapub.orghilarispublisher.com The rationale behind exploring phthalimide-based derivatives, which share structural similarities, is their potential to act as sodium channel antagonists, a mechanism similar to that of phenytoin. nih.gov
Table 1: Anticonvulsant Activity of Selected Phthalazinone Derivatives
| Compound | Chemical Moiety | Model | Key Finding | Reference |
|---|---|---|---|---|
| 9b | 4-(4-chlorophenyl)-(2H)-phthalazinone | Pentylenetetrazole (PTZ) induced-convulsions in mice | Highest anticonvulsant activity in the series. | sapub.orgresearchgate.net |
| Phthalazindione derivatives | Phthalazindione nucleus | Pentylenetetrazole induced convulsion in frogs | Showed anticonvulsant activity compared to phenobarbitone. | hilarispublisher.com |
Antithrombotic Activity
The investigation of this compound derivatives has revealed significant antithrombotic potential. A study of nineteen 4-aryl- and 4-arylalkyl-1-phthalazinamines demonstrated their ability to inhibit platelet aggregation. nih.gov The antiplatelet activity was assessed using the "Born test" with collagen as the aggregation inducer. nih.gov
Among the tested compounds, N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazinamine (7c) was the most potent inhibitor of collagen-induced aggregation, with an IC50 of 8 µM. nih.gov When serotonin (B10506) (5-HT) was used to induce aggregation, N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine (8a) showed an IC50 of 2 µM. nih.gov In vivo studies using a laser-induced thrombosis model showed that N-[5-(1H-1,2,4-triazol-1-yl)pentyl]-4-phenyl-1-phthalazinamine (7d) significantly inhibited thrombus formation in both arterioles and venules. nih.gov The mechanism for compound 8a is believed to be its antagonism of the 5HT2A receptor. nih.gov The broader class of phthalazine derivatives has been recognized for various pharmacological activities, including antithrombotic effects. nih.govekb.eg
Table 2: Antithrombotic Activity of 1-Phthalazinamine Derivatives
| Compound | Chemical Name | Assay | IC50 / Effect | Reference |
|---|---|---|---|---|
| 7c | N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazinamine | Collagen-induced platelet aggregation | 8 µM | nih.gov |
| 8a | N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine | Serotonin-induced platelet aggregation | 2 µM | nih.gov |
| 7d | N-[5-(1H-1,2,4-triazol-1-yl)pentyl]-4-phenyl-1-phthalazinamine | Laser-induced thrombosis model (in vivo) | 12% inhibition in arterioles, 7% in venules | nih.gov |
Antiviral Activity
The phthalazine core is a key structural component in various compounds exhibiting a wide range of pharmacological activities, including antiviral properties. researchgate.net While direct studies on the antiviral activity of this compound itself are not extensively detailed in the provided context, the broader class of phthalazine and phthalazinone derivatives has been investigated for such effects. hilarispublisher.comresearchgate.net For instance, research into the synthesis of N- and S-alkylated phthalazine derivatives included screening for antiviral activity. researchgate.net The interest in phthalazine derivatives for antiviral applications stems from the diverse biological activities associated with this heterocyclic system. osf.io
Topoisomerase II Inhibition Mechanisms
Certain derivatives of phthalazine have emerged as potent inhibitors of topoisomerase II (Topo II), a critical enzyme in DNA replication and a key target for anticancer drugs. nih.govnih.gov A novel series of phthalazine derivatives were designed and synthesized with the specific aim of acting as Topo II inhibitors and DNA intercalators. nih.govnih.gov In vitro testing of these compounds against various cancer cell lines confirmed their cytotoxic activity. nih.govnih.gov
The most potent compounds were further evaluated for their Topo II inhibitory and DNA intercalating activities. nih.govnih.gov Notably, compound 9d was identified as the most effective member of the series, inhibiting the Topo II enzyme with an IC50 value of 7.02 ± 0.54 µM and exhibiting DNA intercalating activity with an IC50 of 26.19 ± 1.14 µM. nih.govnih.gov The inhibitory activity of some of these derivatives, such as 8b , 9d , and 14a , surpassed that of the reference drug, doxorubicin. nih.gov The mechanism of action of these compounds is thought to involve a dual approach: intercalation into the DNA double helix and poisoning of the Topo II-DNA cleavable complex, ultimately leading to apoptosis. nih.gov
Table 3: Topoisomerase II Inhibitory Activity of Phthalazine Derivatives
| Compound | Topo II IC50 (µM) | DNA Intercalation IC50 (µM) | Reference |
|---|---|---|---|
| 9d | 7.02 ± 0.54 | 26.19 ± 1.14 | nih.govnih.gov |
| 8b | 8.91 ± 0.77 | Not specified | nih.gov |
| 14a | 7.64 ± 0.66 | Not specified | nih.gov |
| Doxorubicin (Reference) | 9.65 ± 0.77 | Not specified | nih.gov |
Carbonic Anhydrase IX Inhibition
Phthalazine derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.gov A study focused on the design and synthesis of twenty-two novel phthalazine derivatives and their evaluation against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov
The results indicated that these compounds were particularly active against the hCA IX isoform, with some derivatives showing greater potency than the reference drug acetazolamide (B1664987) (AAZ). nih.gov The inhibition of hCA IX is of particular interest as this isoform is associated with tumors. nih.gov The study also highlighted the selectivity of some of these compounds. nih.gov Further investigation into the anticancer activity of the most potent hCA IX inhibitors was conducted on human breast cancer cell lines. nih.gov The exploration of such derivatives is valuable for identifying leads with isoform selectivity and desired pharmacological actions. nih.gov
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Targeting
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in regulating immune responses, inflammation, and cell survival. wikipedia.orgnih.gov Dysregulation of the NF-κB signaling pathway is linked to various diseases, including cancer and inflammatory disorders. wikipedia.org The NF-κB pathway can be activated through canonical and non-canonical pathways, both of which lead to the translocation of NF-κB into the nucleus and subsequent gene expression. nih.gov
While the direct targeting of the NF-κB pathway by this compound derivatives is not explicitly detailed in the provided search results, the involvement of this pathway in conditions where phthalazine derivatives show activity suggests a potential area for investigation. For instance, hyperammonemia, which is toxic to the brain, has been shown to induce inflammation and mitochondrial dysfunction through the NF-κB signaling pathway. nih.gov Given that phthalazine derivatives have been explored for various neurological and inflammatory conditions, understanding their potential interaction with the NF-κB pathway is a relevant area of future research. The NF-κB signaling pathway is a known therapeutic target, and its inhibition has shown potential in cancer and inflammatory disease treatment. wikipedia.org
PRMT5•MTA Complex Binding and Modulation
A significant recent development in cancer therapeutics is the targeting of the PRMT5•MTA complex, which is a synthetically lethal target in cancers with MTAP gene deletion. nih.gov A fragment-based screening approach led to the identification of a 4-(aminomethyl)phthalazin-1(2H)-one derivative as a hit that binds to the PRMT5•MTA complex. nih.govnih.gov
This initial fragment was optimized through structure-based drug design, supported by X-ray crystallography, leading to the discovery of MRTX1719, a potent and selective inhibitor of the PRMT5•MTA complex. nih.gov MRTX1719 demonstrates selective inhibition of PRMT5 activity in MTAP-deleted cancer cells compared to normal cells. nih.gov The mechanism involves the small molecule inhibitor binding cooperatively with MTA to the PRMT5 enzyme, locking it in an inactive state. youtube.com This MTA-cooperative binding leads to a significant increase in inhibitory potency in cells with high MTA levels, which is characteristic of MTAP-deleted cancers. youtube.com Oral administration of these inhibitors has shown dose-dependent antitumor activity in preclinical models. nih.govyoutube.com
Table 4: Mentioned Compound Names
| Compound Number/Name | Chemical Name |
|---|---|
| 9b | Not specified in search results |
| Phthalazindione derivatives | General class of compounds |
| 2-substituted phthalimide (B116566) derivatives | General class of compounds |
| 7c | N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazinamine |
| 8a | N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine |
| 7d | N-[5-(1H-1,2,4-triazol-1-yl)pentyl]-4-phenyl-1-phthalazinamine |
| 9d | Not specified in search results |
| 8b | Not specified in search results |
| 14a | Not specified in search results |
| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |
| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
| MRTX1719 | Not specified in search results |
| Phenobarbitone | 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
Structure Activity Relationship Sar Studies and Rational Drug Design
Elucidation of Key Structural Motifs and Pharmacophores for Optimal Biological Activity
The phthalazin-1(2H)-one core is a well-established pharmacophore, recognized for its role in a wide array of pharmacological activities. nih.govresearchgate.netnih.gov This diazaheterobicycle is a key feature in numerous bioactive compounds with applications as anticancer, antidiabetic, anti-inflammatory, and antihypertensive agents, among others. nih.gov The biological versatility of this scaffold has made it a focal point in drug discovery. nih.gov
Key structural motifs that contribute to the biological activity of 4-(phenylamino)phthalazin-1(2H)-one derivatives include:
The Phthalazinone Nucleus: This core structure is fundamental to the interaction with various biological targets. researchgate.netnih.gov
The Phenylamino (B1219803) Moiety at C4: The presence and substitution pattern of the phenylamino group at the C4 position are critical for modulating activity and selectivity. nih.govnih.gov
The N2 Position: Modifications at the N2 position of the phthalazinone ring have been shown to be important for influencing the biological profile. nih.gov
The combination of these structural elements in different arrangements has led to the development of potent inhibitors for enzymes like poly (ADP-ribose) polymerase (PARP) and various kinases. nih.govosf.io
Impact of Substituent Modifications on Compound Potency, Selectivity, and Biological Profile
Substituent Effects at the Phenylamino Moiety
The nature and position of substituents on the phenylamino ring play a pivotal role in determining the pharmacological properties of these derivatives. For instance, in the development of cholinesterase inhibitors, substitutions on the phenylamino group significantly influenced both inhibitory potency and selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org
A study on antifungal agents revealed that a 4-chlorobenzyl group at the C4 position, which can be considered a modification of the phenylamino theme, was crucial for activity. researchgate.net Furthermore, research on PARP-1 inhibitors demonstrated that meta-substitutions on a 4-benzyl group (a related moiety) at the C4 position led to potent inhibitors with good metabolic stability. osf.io
Phthalazinone Core Modifications, with Focus on N2 and C4 Positions
Modifications at the N2 and C4 positions of the phthalazinone core are critical for modulating the anticancer activity of this class of compounds. nih.gov The introduction of different functional groups at these positions allows for the exploration of chemical space and the optimization of interactions with biological targets.
For example, the synthesis of novel phthalazinone-dithiocarbamate hybrids involved placing the dithiocarbamate (B8719985) scaffold at either the N2 or C4 position. This strategic placement resulted in significant differences in antiproliferative activity and selectivity against various human cancer cell lines. nih.gov Similarly, in the pursuit of antifungal agents, methylation at the N2 position was found to be essential for noticeable activity. researchgate.net
The following table summarizes the impact of substitutions at the N2 and C4 positions on the biological activity of phthalazinone derivatives based on various studies.
| Position of Modification | Substituent | Resulting Biological Activity | Reference |
| N2 | Methyl group | Essential for antifungal activity | researchgate.net |
| N2 | Dithiocarbamate scaffold | Antiproliferative activity against A2780 and MCF-7 cancer cell lines | nih.gov |
| C4 | Dithiocarbamate scaffold | Selective antiproliferative activity against NCI-H460 cancer cell line | nih.gov |
| C4 | 4-chlorobenzyl group | Potent antifungal activity | researchgate.net |
| C4 | Amino or polyamino group | Potential anticancer agents | nih.gov |
| C4 | 4-benzyl group with meta-substitutions | Potent PARP-1 inhibitors with good metabolic stability | osf.io |
Fragment-Based Drug Discovery (FBDD) Approaches and Lead Optimization Strategies
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and developing lead compounds. nih.govcriver.com This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. nih.gov These initial "hits" are then optimized and grown into more potent, drug-like molecules. criver.comnih.gov
In the context of this compound, FBDD can be employed by deconstructing the core scaffold into its constituent fragments. For instance, the phthalazinone ring itself can be considered a fragment, as can substituted phenylamino moieties. By screening these fragments, researchers can identify key binding interactions and then link them together or grow them to create novel, high-affinity ligands. nih.gov
Lead optimization is a critical phase in drug discovery that follows the identification of a promising hit compound. nih.gov This process involves making systematic chemical modifications to the lead structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.govnih.gov For phthalazinone derivatives, lead optimization efforts have focused on modifying substituents at the N2 and C4 positions, as well as on the phenylamino ring, to enhance their therapeutic potential. nih.govosf.ioresearchgate.net An integrated strategy for hit-to-lead optimization, known as Diversity Oriented Target-Focused Synthesis (DOTS), has been developed to automate the design of chemical probes and accelerate the optimization process. youtube.com
Rational Design Principles for Developing New Generation Agents to Overcome Drug Resistance
The emergence of drug resistance is a major challenge in the treatment of diseases like cancer. nih.gov Rational drug design plays a crucial role in developing new therapeutic agents that can overcome these resistance mechanisms. researchgate.net The molecular hybridization approach, which combines two or more pharmacophores from different bioactive molecules into a single hybrid compound, is a promising strategy in this regard. nih.gov This approach can lead to derivatives with improved affinity, enhanced efficacy, and the ability to overcome cross-resistance. nih.gov
For the this compound scaffold, rational design principles can be applied to create next-generation agents. By understanding the mechanisms of resistance to existing drugs, new derivatives can be designed to either bypass these mechanisms or inhibit multiple targets involved in the resistance pathway. For example, the development of phthalazinone-dithiocarbamate hybrids was a rational approach to combine the anticancer properties of the phthalazinone core with another bioactive scaffold. nih.gov This strategy has the potential to yield compounds with novel mechanisms of action that are effective against drug-resistant cancers.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of this compound research, it is used to understand how derivatives of this scaffold interact with biological targets such as enzymes and receptors. nih.gov
Molecular docking simulations are crucial for predicting how phthalazinone derivatives orient themselves within the active site of a target protein. researchgate.net These predictions help to rationalize observed structure-activity relationships (SAR). For instance, in the development of novel cholinesterase inhibitors based on the phthalazin-1(2H)-one scaffold, docking simulations showed that the most active compounds could recognize the same binding site as the established drug donepezil, adopting a similar network of interactions. rsc.org
Similarly, in studies targeting Poly (ADP-ribose) polymerase (PARP-1) for anticancer applications, docking was used to explore the binding of 1-substituted-amino phthalazinone derivatives. researchgate.net This approach helps in understanding how modifications to the core structure can enhance binding and selectivity. researchgate.net The output of these simulations often includes a quantitative estimation of binding affinity, typically expressed as a binding energy score (in kcal/mol), which helps in ranking potential drug candidates. nih.gov For example, in a study of pyran-linked phthalazinone-pyrazole hybrids targeting human serine hydroxymethyltransferase 2 (SHMT2), docking was used to calculate the binding energies of the synthesized compounds, providing a theoretical basis for their observed cytotoxic activity. nih.gov
Table 1: Predicted Binding Affinities of Phthalazinone Derivatives against Various Targets
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Pyran-linked Phthalazinone-Pyrazole Hybrids | Human SHMT2 (PDB ID: 5V7I) | -7.2 to -8.5 | nih.gov |
| Donepezil Analogues with Phthalazin-1(2H)-one Scaffold | Acetylcholinesterase (AChE) | Not explicitly quantified, but showed similar interactions to donepezil. | rsc.org |
This table is interactive. Click on the headers to sort the data.
A primary goal of molecular docking is to identify the specific amino acid residues within a target's binding pocket that interact with the ligand. nih.govnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the ligand-protein complex. By visualizing the docked poses, researchers can pinpoint these key residues.
For example, docking studies of pyran-linked phthalazinone hybrids in the active site of human SHMT2 (PDB ID: 5V7I) identified crucial interactions with specific amino acid residues, which were visualized in both two-dimensional and three-dimensional diagrams. nih.gov This level of detail is instrumental for medicinal chemists to design new derivatives with modifications aimed at strengthening these key interactions, thereby improving potency and selectivity. nih.gov The analysis of these interactions provides a structural hypothesis for the observed biological activity and guides further optimization of the lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. This approach is fundamental in modern drug design for predicting the activity of novel molecules before their synthesis. mdpi.com
QSAR models are developed to predict a wide range of biological activities, from enzyme inhibition to anticancer potency. nih.gov These models are built using a dataset of compounds with known activities and can be used to virtually screen large libraries of compounds to prioritize candidates for synthesis and testing. nih.gov For derivatives of the phthalazin-1(2H)-one scaffold, which exhibit a broad spectrum of pharmacological activities including anticancer and anti-inflammatory effects, QSAR can be a powerful tool to guide the exploration of chemical space. nih.govresearchgate.net A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, accelerating the drug discovery process. The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its reliability and generalizability. nih.gov
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. pensoft.net These descriptors quantify various physicochemical properties of the molecules, such as lipophilicity (e.g., logP), electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and topological properties. pensoft.net
In the study of phthalazinone-dithiocarbamate hybrids as potential anticancer agents, various physicochemical properties were calculated to predict their drug-likeness. nih.gov Properties like the consensus log P (measuring lipophilicity) and the Topological Polar Surface Area (TPSA) were evaluated. nih.gov For instance, it was noted that compounds with TPSA values between 20 and 130 Ų are predicted to have favorable passive diffusion across the gastrointestinal wall. nih.gov QSAR analyses can reveal which of these descriptors have the most significant impact on biological activity. pensoft.net For example, a QSAR study might find that antioxidant activity increases as lipophilicity and molecular volume decrease, while the magnitude of the dipole moment increases. pensoft.net This information provides mechanistic insights and guides the rational modification of the this compound structure to enhance a desired biological effect. nih.gov
Table 2: Key Physicochemical Descriptors in QSAR Studies of Bioactive Compounds
| Descriptor Type | Example Descriptor | Property Represented | Importance in Drug Design | Reference |
|---|---|---|---|---|
| Lipophilicity | Consensus Log P | Oil/water partition coefficient | Affects absorption, distribution, and membrane permeability. | nih.gov |
| Electronic | Dipole Moment | Polarity and charge distribution | Influences ligand-receptor electrostatic interactions. | pensoft.net |
| Steric/Geometric | Molecular Volume/Area | Size and shape of the molecule | Determines fit within the binding site. | pensoft.net |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. arxiv.org MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein upon binding. frontiersin.org This technique allows for a more realistic representation of the biological environment, including the presence of solvent molecules.
Future Directions and Research Opportunities for 4 Phenylamino Phthalazin 1 2h One
Exploration of Novel Biological Targets and Therapeutic Applications
While phthalazinone derivatives have been extensively studied for activities such as anticancer, anti-inflammatory, and antimicrobial effects, the exploration of novel biological targets remains a fertile ground for research. ekb.egosf.ionih.gov The inherent structural features of the 4-(phenylamino)phthalazin-1(2H)-one core could allow for interaction with a variety of enzymes and receptors not yet fully investigated for this class of compounds.
Future research could focus on:
Neurodegenerative Diseases: Given that some phthalazinone analogues have shown potential as cholinesterase inhibitors, further investigation into their efficacy against targets implicated in Alzheimer's and Parkinson's diseases is warranted. rsc.orgresearchgate.net For instance, a 4-aminoalkyl-1(2H)-phthalazinone derivative has demonstrated moderate inhibitory activity against human acetylcholinesterase (hAChE) and notable activity against self-induced Aβ1-42 aggregation, both key pathological features of Alzheimer's disease. researchgate.net
Metabolic Disorders: The potential of phthalazinone derivatives as antidiabetic agents has been reported. researchgate.net Deeper investigation into their mechanisms of action, possibly involving targets like dipeptidyl peptidase-4 (DPP-4) or sodium-glucose co-transporter 2 (SGLT2), could lead to the development of new therapies for type 2 diabetes.
Viral Infections: The structural similarity of phthalazinones to other heterocyclic compounds with known antiviral activity suggests that derivatives of this compound could be screened against a panel of viruses, including emerging viral threats.
Development of Multi-Targeted Agents for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govnih.gov The development of multi-targeted agents, which can modulate several key targets simultaneously, represents a promising therapeutic strategy. nih.gov The this compound scaffold is an ideal starting point for designing such agents due to its chemical tractability and known interactions with various biological targets. acs.org
Key strategies include:
Molecular Hybridization: This approach involves combining the pharmacophores of two or more different bioactive molecules into a single hybrid compound. nih.gov For example, a phthalazinone moiety could be hybridized with a known inhibitor of a different cancer-related target to create a dual-action anticancer agent. nih.gov
Fragment-Based Drug Design: By identifying and linking molecular fragments that bind to different targets, novel multi-targeted ligands can be constructed. This approach can be particularly useful in designing agents for complex diseases with interconnected signaling pathways.
A theoretical example of a multi-target design could involve creating derivatives that inhibit both poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and a receptor tyrosine kinase involved in tumor angiogenesis. nih.govresearchgate.net
Advanced Synthetic Strategies for the Production of Complex Phthalazinone Derivatives
The synthesis of diverse and complex libraries of this compound derivatives is crucial for exploring their full therapeutic potential. While classical synthetic methods exist, future research will likely focus on more advanced and efficient strategies. nih.govsci-hub.se
Promising synthetic approaches include:
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex molecules in a single step from three or more starting materials, which is both time- and resource-efficient. nih.gov
Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Catalytic C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds, enabling the synthesis of novel analogs that would be difficult to prepare using conventional methods.
Recent advancements have focused on one-pot, two-step processes for the conversion of 2-acylbenzoic acids to phthalazin-1(2H)-ones, which can deliver the final product with low levels of impurities. acs.org For instance, the reaction of 2-acylbenzoic acids with hydrazine (B178648) can be controlled to produce the desired phthalazinone with minimal side products. acs.org
Integration of Artificial Intelligence and Machine Learning in Phthalazinone Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govresearchgate.net These computational tools can be applied to various stages of the phthalazinone drug design process. nih.govbpasjournals.com
Applications of AI and ML include:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel this compound derivatives before they are synthesized. researchgate.netbpasjournals.com
De Novo Drug Design: Generative models can design entirely new phthalazinone structures with desired properties, expanding the chemical space for exploration.
Virtual Screening: High-throughput virtual screening, powered by AI, can rapidly screen large compound libraries to identify potential hits against a specific biological target. nih.govorscience.ru
By integrating AI and ML, researchers can prioritize the synthesis of the most promising compounds, thereby reducing the time and cost associated with drug development. nih.govbpasjournals.com A scaffold-focused, graph-based Markov chain Monte Carlo framework (ScaMARS) has been introduced to generate molecules with optimal properties, demonstrating a high success rate in therapeutic design. arxiv.org
Continued Research into Mechanisms of Drug Resistance and Overcoming Resistance
Drug resistance is a major challenge in the treatment of cancer and infectious diseases. nih.gov As new this compound-based therapies are developed, it is crucial to anticipate and address potential mechanisms of resistance.
Future research in this area should focus on:
Identifying Resistance Mechanisms: Studying how cancer cells or microbes develop resistance to phthalazinone derivatives will provide valuable insights for designing next-generation drugs. This can involve genomic and proteomic analysis of resistant cell lines.
Developing Resistance-Breaking Analogs: Chemical strategies to overcome resistance include designing inhibitors with different binding modes or developing compounds that target alternative sites on the protein. nih.gov For example, a novel phthalazin-1(2H)-one derivative, YCH1899, has shown significant activity against cancer cells that have developed resistance to other PARP inhibitors like olaparib (B1684210) and talazoparib. researchgate.netresearchgate.net
Combination Therapies: Combining a phthalazinone-based drug with another agent that has a different mechanism of action can be an effective strategy to prevent or overcome resistance. nih.gov Research has explored phthalazinone derivatives as efflux transporter inhibitors to reverse multidrug resistance. nih.govdrugbank.com
Development of Environmentally Sustainable Synthetic Routes (Green Chemistry Principles)
The principles of green chemistry aim to reduce the environmental impact of chemical processes. youtube.com Applying these principles to the synthesis of this compound and its derivatives is an important future direction.
Green chemistry approaches include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol (B145695), or ionic liquids. For example, using acetic acid, which is found in vinegar, can be a greener solvent choice. youtube.com
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of biocatalysts (enzymes) or metal catalysts that can be recycled.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. youtube.com The use of solid-state organic reactions, for instance using p-toluene sulphonic acid as a catalyst for the condensation of acid hydrazides with phthalic anhydride, offers a simple and efficient method with no side products. sci-hub.se
By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, leading to the development of novel and effective treatments for a wide range of diseases while minimizing the environmental footprint of their synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the phenylamino group into the phthalazinone core?
- Methodological Answer : The synthesis of 4-(phenylamino)phthalazin-1(2H)-one typically involves coupling reactions between pre-functionalized phthalazinone intermediates and aniline derivatives. A common approach is palladium-catalyzed Buchwald-Hartwig amination, which facilitates aryl-amine bond formation under mild conditions. For example, brominated phthalazinone precursors (e.g., 1-chloro-4-bromophthalazine) can react with aniline in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ as a base in toluene at 80–100°C . Alternative methods include copper-catalyzed Ullmann-type couplings, though these often require higher temperatures (120–150°C) and longer reaction times .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the presence of the phenylamino group. The NH proton typically appears as a broad singlet near δ 8.5–9.5 ppm, while aromatic protons in the phthalazinone core resonate between δ 7.0–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase ensures >95% purity .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 264.1 .
Q. What preliminary biological assays are suitable for evaluating the activity of this compound?
- Methodological Answer :
- Antifungal Screening : Follow CLSI guidelines using Candida albicans and Aspergillus fumigatus strains. Minimum inhibitory concentration (MIC) values are determined via broth microdilution assays (96-well plates, 48h incubation) .
- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations after 72h exposure .
- Enzyme Inhibition : Test PARP-1 inhibition using recombinant human PARP-1 enzyme and NAD⁺ substrate, monitoring ADP-ribose formation via fluorescence .
Advanced Research Questions
Q. How can late-stage C–H functionalization improve the diversification of this compound derivatives?
- Methodological Answer : Iridium-catalyzed regioselective C–H amidation or halogenation allows direct modification of the phenylamino or phthalazinone aromatic rings. For example, using TsN₃ as an amidating agent with [Ir(COD)OMe]₂ catalyst and Ag₂CO₃ oxidant in DCE at 80°C introduces sulfonamide groups at the meta-position of the phenyl ring . This method avoids multi-step protection/deprotection sequences and achieves >80% yields in optimized conditions .
Q. What computational tools are effective for predicting the pharmacokinetic and toxicity profiles of phthalazinone derivatives?
- Methodological Answer :
- ADMET Prediction : SwissADME predicts logP (lipophilicity), BBB permeability, and CYP450 inhibition. For this compound, a logP ~2.1 suggests moderate oral bioavailability .
- Toxicity Screening : ProTox-II identifies potential hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity risks via machine learning models .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like PARP-1 (PDB: 4UND). The phenylamino group forms key hydrogen bonds with Ser904 and Gly863 residues .
Q. How do structural modifications (e.g., substituent position, electronic effects) impact biological activity in phthalazinone analogs?
- Methodological Answer :
- Case Study : Replacing the phenylamino group with electron-withdrawing substituents (e.g., 3-Cl) enhances antifungal activity (MIC = 2 µg/mL vs. C. albicans) but reduces solubility (<5 µg/mL at pH 7.4) .
- SAR Analysis : Meta-substitution on the phenyl ring improves PARP-1 inhibition (IC₅₀ = 0.8 µM) compared to para-substitution (IC₅₀ = 3.2 µM), likely due to better steric alignment with the enzyme active site .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities of phthalazinone derivatives?
- Methodological Answer :
- Standardization : Ensure consistent assay protocols (e.g., cell line origin, incubation time). For example, IC₅₀ values for PARP-1 inhibition vary if NAD⁺ concentrations differ between studies .
- Solubility Adjustments : Use DMSO concentration ≤0.1% in cell-based assays to avoid solvent toxicity masking true activity .
- Structural Verification : Confirm compound identity via X-ray crystallography (e.g., CCDC deposition) to rule out polymorphic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
